molecular formula C18H18N2O3 B4629184 N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

Cat. No. B4629184
M. Wt: 310.3 g/mol
InChI Key: VUMBQUGGROMPEA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide, also known as MPAPA, is a chemical compound that has gained attention due to its potential use in scientific research.

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes Intermediate

N-(3-Amino-4-methoxyphenyl)acetamide serves as a vital intermediate in the production of azo disperse dyes. A novel approach involving catalytic hydrogenation has been employed for its synthesis, utilizing a Pd/C catalyst known for its high activity, selectivity, and stability. This process allows for the transformation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide in methanol and water, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).

Metabolism of Chloroacetamide Herbicides

Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the carcinogenicity of these compounds. It has been discovered that compounds like acetochlor and metolachlor are metabolized to specific acetamides, which further undergo bioactivation, potentially leading to carcinogenic outcomes. This study highlights the complex metabolic pathways involved and the role of cytochrome P450 isoforms in these processes (S. Coleman et al., 2000).

Molecular Structure Analysis

The molecular structure of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and its derivatives has been extensively studied. Investigations into the spatial orientations and the resultant geometries, such as tweezer-like and S-shaped structures, provide valuable information on their potential applications in self-assembly and molecular recognition. These studies underline the importance of weak interactions in dictating the structural and functional attributes of these compounds (D. Kalita, J. Baruah, 2010).

Development of Analgesic Capsaicinoids

Research on the structural determination of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, has revealed unique conformational features. The study of its crystal structure has facilitated a deeper understanding of the conformational aspects that contribute to its analgesic properties. This work contributes to the development of new pain management solutions (N. Park et al., 1995).

Anticonvulsant Properties of Acetamide Derivatives

The synthesis and analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have demonstrated notable anticonvulsant activities. Structural studies of these compounds have identified key molecular features responsible for their pharmacological effects, aiding in the design of new therapeutic agents for seizure management (A. Camerman et al., 2005).

properties

IUPAC Name

N-[4-[[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(21)20-16-8-6-15(7-9-16)19-11-10-18(22)14-4-3-5-17(12-14)23-2/h3-12,19H,1-2H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMBQUGGROMPEA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(1E)-3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.